1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-2-8-20-18(10-13)23-21(25)17-11-16(7-9-19(17)28-20)24-29(26,27)12-14-3-5-15(22)6-4-14/h2-11,24H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRCXWQHIYIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and enzyme inhibitory activities, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a sulfonamide group, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. The compound was tested against various bacterial strains, demonstrating moderate to strong activity. For instance:
- Staphylococcus aureus : Inhibition observed with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli : MIC recorded at 64 µg/mL.
These results suggest that the compound may be effective against common bacterial pathogens.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research:
- Acetylcholinesterase (AChE) : The compound showed promising AChE inhibitory activity with an IC50 value of 1.5 µM, indicating potential in treating conditions like Alzheimer's disease.
- Urease : Strong inhibitory effects were noted with an IC50 of 0.8 µM, positioning it as a candidate for treating urease-related infections.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and disruption of bacterial cell wall synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate required for bacterial folate synthesis, thereby inhibiting bacterial growth.
Case Studies
Several studies have highlighted the effectiveness of this compound in different biological contexts:
- In Vitro Studies : A study conducted by Nafeesa et al. (2020) demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : Research published in the Brazilian Journal of Pharmaceutical Sciences reported similar findings regarding AChE and urease inhibition, reinforcing the therapeutic potential of sulfonamide derivatives .
Data Summary
| Activity Type | Test Organism/Enzyme | IC50/MIC Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antibacterial | Escherichia coli | 64 µg/mL |
| AChE Inhibition | - | 1.5 µM |
| Urease Inhibition | - | 0.8 µM |
Q & A
Basic: What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis involves a multi-step process starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling using 1-(4-chlorophenyl)methanesulfonyl chloride under reflux in aprotic solvents like dichloromethane or dimethylformamide (DMF) . Catalysts such as triethylamine or pyridine are used to neutralize HCl byproducts, improving yield (typically 60-75%). Temperature control (±2°C) and anhydrous conditions are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Basic: What spectroscopic techniques are most reliable for characterizing its structure?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the sulfonamide linkage (δ 3.1–3.3 ppm for CHSO) and aromatic protons (δ 6.8–7.5 ppm) .
- HPLC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: ~460 g/mol) and purity (>95%) .
- FT-IR: Peaks at 1150 cm (S=O stretch) and 1350 cm (C-N stretch) confirm functional groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC variations in enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or impurities. To address this:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for kinase assays) and buffer systems .
- Control Purity: Validate compound purity via HPLC and quantify residual solvents (e.g., DMSO <0.1%) .
- Cross-Validate with Crystallography: Compare enzymatic inhibition data with X-ray structures of target proteins (e.g., COX-2) to confirm binding modes .
Advanced: What strategies improve the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF) at the 4-chlorophenyl moiety to reduce CYP450-mediated oxidation .
- Prodrug Design: Mask the sulfonamide group with acetyl or PEG-based linkers to enhance plasma half-life .
- In Silico Screening: Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots and guide synthetic adjustments .
Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition: Test against COX-2, carbonic anhydrase IX, or kinases using fluorometric assays (e.g., Z’-LYTE kinase kit) at 10 µM–100 nM concentrations .
- Antimicrobial Activity: Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assay, comparing IC values to cisplatin controls .
Advanced: How can structure-activity relationship (SAR) studies optimize its selectivity for target enzymes?
Methodological Answer:
- Substituent Scanning: Systematically replace the 8-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to sterically hinder off-target binding .
- Molecular Dynamics (MD) Simulations: Model interactions with enzyme active sites (e.g., COX-2’s hydrophobic pocket) to prioritize substituents with favorable ΔG binding values .
- In Vitro Selectivity Panels: Test against related isoforms (e.g., COX-1 vs. COX-2) to identify structural features driving specificity .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility: Low aqueous solubility (<10 µg/mL) due to hydrophobic dibenzoxazepine core. Use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays .
- Stability: Stable at pH 5–7 (t >24 hrs), but degrades in alkaline conditions (pH >8). Store lyophilized at -20°C under argon .
Advanced: How can crystallographic data resolve ambiguities in its binding conformation?
Methodological Answer:
- Co-Crystallization: Soak the compound into protein crystals (e.g., COX-2) and collect diffraction data (2.0–2.5 Å resolution) to visualize binding poses .
- Electron Density Maps: Compare experimental maps (e.g., from X-ray or cryo-EM) with docking predictions to validate sulfonamide orientation and hydrogen-bonding networks .
Basic: What computational tools are suitable for predicting its physicochemical properties?
Methodological Answer:
- LogP Prediction: Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP: ~3.2) .
- pK Analysis: SPARC calculator predicts sulfonamide pK ~9.5, indicating ionization at physiological pH .
Advanced: What experimental designs address low reproducibility in synthetic yields across labs?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
- Inline Analytics: Use ReactIR or PAT tools to monitor reaction progress in real-time and adjust conditions dynamically .
- Inter-Lab Validation: Share standardized protocols (e.g., via Zenodo) and conduct round-robin testing to harmonize methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
